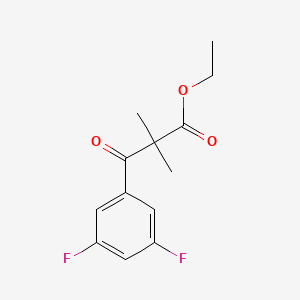

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound with a complex structure that includes a difluorophenyl group and a dimethyl-oxopropanoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Produces 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoic acid.

Reduction: Yields 3-(3,5-difluorophenyl)-2,2-dimethyl-3-hydroxypropanoate.

Substitution: Results in various substituted difluorophenyl derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate is primarily investigated for its potential therapeutic applications. The presence of the difluorophenyl group enhances lipophilicity and biological activity, making it a candidate for drug development.

Case Studies:

- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound can modulate inflammatory responses, potentially leading to new treatments for chronic inflammatory diseases.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating more complex molecules.

Synthesis Applications:

- Building Block for Complex Molecules : this compound can be utilized as a precursor in synthesizing pharmaceuticals and agrochemicals. Its ability to undergo reactions such as esterification and amidation expands its utility in synthetic pathways.

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Formation of esters from acids and alcohols | New ester derivatives |

| Amidation | Reaction with amines to form amides | Bioactive amide compounds |

| Alkylation | Introduction of alkyl groups | Modified drug candidates |

Materials Science

The unique properties of this compound also make it suitable for applications in materials science.

Applications:

- Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.

- Coatings and Films : The compound's chemical stability allows it to be incorporated into coatings that require resistance to solvents and environmental degradation.

Mecanismo De Acción

The mechanism by which Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity through binding to the active site, thereby blocking substrate access. The difluorophenyl group can enhance binding affinity and specificity to target proteins.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 3-(3,5-dichlorophenyl)-2,2-dimethyl-3-oxopropanoate

- Ethyl 3-(3,5-dibromophenyl)-2,2-dimethyl-3-oxopropanoate

- Ethyl 3-(3,5-dimethylphenyl)-2,2-dimethyl-3-oxopropanoate

Uniqueness

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Actividad Biológica

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate, with CAS number 1283953-42-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

Molecular Structure and Characteristics

- Molecular Formula : C13H14F2O3

- Molecular Weight : 256.25 g/mol

- IUPAC Name : this compound

- Physical Form : Solid

- Purity : 95% .

Biological Activity

Mechanisms of Action

this compound exhibits several biological activities that suggest its potential as a therapeutic agent:

- Antitumor Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation. The difluorophenyl group is known to enhance the lipophilicity and biological activity of derivatives in cancer treatment .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structure allows for interaction with active sites of enzymes, potentially leading to altered metabolic rates in target cells .

- Anti-inflammatory Properties : Compounds with similar oxopropanoate structures have shown promise in reducing inflammation through modulation of cytokine production .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation | |

| Enzyme Inhibition | Interacts with enzyme active sites | |

| Anti-inflammatory | Modulates cytokine production |

Case Study: Antitumor Effects

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound's mechanism involved the induction of apoptosis mediated by reactive oxygen species (ROS) .

Case Study: Enzyme Inhibition

A research article detailed the enzyme inhibitory effects of this compound on cytochrome P450 enzymes. The compound was found to inhibit CYP1A2 and CYP2C19 isoforms selectively, suggesting its potential for drug-drug interaction studies .

Toxicological Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that it has moderate toxicity levels; therefore, further studies are needed to establish safe dosage ranges for therapeutic applications.

Propiedades

IUPAC Name |

ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c1-4-18-12(17)13(2,3)11(16)8-5-9(14)7-10(15)6-8/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUGKAZODMBOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C1=CC(=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.